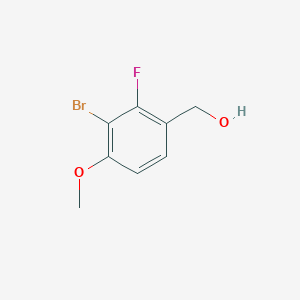

(3-Bromo-2-fluoro-4-methoxyphenyl)methanol

説明

Molecular Structure Analysis

The molecular weight of “(3-Bromo-2-fluoro-4-methoxyphenyl)methanol” is 235.05 g/mol.Physical And Chemical Properties Analysis

“(3-Bromo-2-fluoro-4-methoxyphenyl)methanol” is a white to yellow solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Proton Exchange Membranes for Fuel Cells

A study presented the synthesis of new monomers that were subsequently used to prepare copoly(arylene ether sulfone)s containing methoxyphenyl groups. These groups were introduced by bromination and Suzuki coupling processes. Upon demethylation, the methoxy group was converted into a reactive hydroxyl group, leading to the formation of sulfonated copolymers. These materials exhibited high proton conductivities and low methanol permeabilities, indicating their potential as proton exchange membranes in fuel cell applications (Wang et al., 2012).

Total Synthesis of Biologically Active Compounds

Research highlighted the total synthesis of a biologically active natural product starting from a precursor closely related to (3-Bromo-2-fluoro-4-methoxyphenyl)methanol. This synthesis involved multiple steps, demonstrating the compound's utility in creating complex molecules with potential biological activities (Akbaba et al., 2010).

Antibacterial Compounds from Marine Algae

Another study isolated and characterized bromophenols from the marine red alga Rhodomela confervoides, indicating that derivatives of (3-Bromo-2-fluoro-4-methoxyphenyl)methanol could be potential sources of antibacterial agents. These compounds exhibited moderate to strong activity against several bacterial strains, showcasing their importance in the search for new antibacterial substances (Xu et al., 2003).

Synthesis of Acridinones

Research into the synthesis of acridinones via reactions involving (2-Fluorophenyl)(2-halophenyl)methanones suggests potential applications of (3-Bromo-2-fluoro-4-methoxyphenyl)methanol in the preparation of compounds with significance in medicinal chemistry and organic light-emitting diodes (OLEDs) (Kobayashi et al., 2013).

Advanced Material Synthesis

Studies on the synthesis of novel copolymers incorporating halogen, alkoxy, and alkyl ring-disubstituted phenyl groups, including derivatives similar to (3-Bromo-2-fluoro-4-methoxyphenyl)methanol, have shown their utility in creating materials with unique properties. These materials could have applications in various fields such as nanotechnology, advanced coatings, and electronic devices (Hussain et al., 2019).

特性

IUPAC Name |

(3-bromo-2-fluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-12-6-3-2-5(4-11)8(10)7(6)9/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNZTAUMKZQSGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CO)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-2-fluoro-4-methoxyphenyl)methanol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6326521.png)